N'-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
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Overview
Description
N’-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides. This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and an indole moiety. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Dimethylamino Group: This can be achieved through alkylation reactions using dimethylamine.
Attachment of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions.
Formation of the Ethanediamide Backbone: The final step involves coupling the previously synthesized intermediates to form the ethanediamide structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1H-indol-3-yl)ethyl]ethanediamide
- N’-(2-bromophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
Uniqueness
N’-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is unique due to the specific combination of functional groups and the indole moiety, which might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-25(2)19(15-13-26(3)18-11-7-4-8-14(15)18)12-23-20(27)21(28)24-17-10-6-5-9-16(17)22/h4-11,13,19H,12H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUNWOUMMVIIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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